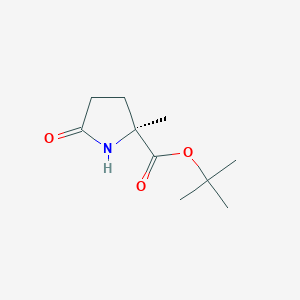
tert-Butyl-(2S)-2-Methyl-5-Oxopyrrolidin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . Another method involves the acid-catalyzed etherification of glycerol with tert-butanol .Chemical Reactions Analysis
Tert-butyl compounds undergo various chemical reactions. For instance, the solvolysis of tert-butyl halides involves the formation of highly dipolar transition states that are strong hydrogen bond acids and bases . The deprotection of a tert-butyl ester with trifluoroacetic acid (TFA) involves the loss of the tert-butyl cation, resulting in a carbamic acid .Wissenschaftliche Forschungsanwendungen
- Kontrollierte/lebende Polymerisation Forscher haben die Verwendung von tert-Butylcarbamaten, einschließlich dieser Verbindung, in der kontrollierten/lebenden Polymerisation von erneuerbaren Vinylmonomeren untersucht. Diese Bemühungen zielen darauf ab, biobasierte Polymere mit hoher Leistung und Umweltvorteilen zu schaffen.
- Die Modifikation von Elektronenakzeptoren ist entscheidend für die Steigerung der Effizienz organischer Solarzellen. tert-Butylcarbazolgruppen wurden in nicht-verschmolzene Ring-Elektronenakzeptoren integriert, was zu einem hohen Triplettzustand-Energieniveau führt. Diese Modifikation verbessert die Leistung organischer Solarzellen .
- Der Einfluss von tert-Butylsubstituenten auf die Photophysik ist relativ schwach, aber dennoch signifikant. Forscher haben die angeregte Zustandsdynamik von Carbazol- und tert-Butylcarbazolderivaten untersucht. Diese Untersuchungen liefern wertvolle Informationen zur Interpretation der Carbazolrelaxation in komplexen Umgebungen .
Organische Solarzellen
Photophysik und angeregte Zustandsdynamik
Wirkmechanismus
Target of Action
Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate, also known as a tert-butyl ester, is primarily used in synthetic organic chemistry . It is often used as a protecting group for amino acids in the synthesis of peptides . The primary targets of this compound are therefore the amino acids that are being protected during peptide synthesis .
Mode of Action
The tert-butyl group in this compound interacts with its targets (amino acids) by attaching to them and protecting them from unwanted reactions during peptide synthesis . This is achieved through the formation of a covalent bond between the tert-butyl group and the amino acid, effectively blocking reactive sites on the amino acid .
Biochemical Pathways
The use of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate in peptide synthesis impacts the biochemical pathways involved in protein synthesis . By protecting specific amino acids, it allows for more controlled and selective synthesis of peptides . This can affect downstream effects such as the function of the synthesized peptide within biological systems .
Pharmacokinetics
Its impact on bioavailability would be related to its role in peptide synthesis, as it can influence the structure and therefore the properties of the synthesized peptide .
Result of Action
The main result of the action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is the successful synthesis of peptides with a high degree of control and selectivity . By protecting specific amino acids, it prevents unwanted reactions and allows for the synthesis of peptides with specific sequences and structures .
Action Environment
The action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate can be influenced by various environmental factors. For example, the efficiency of peptide synthesis can be affected by the reaction conditions, such as temperature and pH . Additionally, the presence of other reactive groups or compounds in the reaction environment can also influence the efficacy and stability of this compound .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVPTHFTIAYBB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882392-64-5 |
Source


|
| Record name | tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)



![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)
![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)


![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2441864.png)
![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)